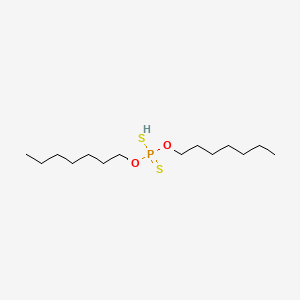

O,O-Diheptyl dithiophosphoric acid

描述

属性

CAS 编号 |

2253-56-7 |

|---|---|

分子式 |

C14H31O2PS2 |

分子量 |

326.5 g/mol |

IUPAC 名称 |

diheptoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H31O2PS2/c1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,18,19) |

InChI 键 |

KXKYPMWKQXTEEX-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCOP(=S)(OCCCCCCC)S |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of O,o Diheptyl Dithiophosphoric Acid

General Synthesis Routes for O,O-Dialkyl Dithiophosphoric Acids from Phosphorus Pentasulfide and Alcohols

The most common and direct method for synthesizing O,O-dialkyl dithiophosphoric acids, including the diheptyl variant, is the reaction of phosphorus pentasulfide (P₄S₁₀) with the corresponding alcohol. wikipedia.orggoogle.comsciensage.infowikipedia.org This reaction is a cornerstone of organophosphorus chemistry.

The fundamental reaction involves the alcoholysis of phosphorus pentasulfide. google.comsciencemadness.org In this process, four moles of an alcohol (in this case, heptanol) react with one mole of phosphorus pentasulfide to yield the desired O,O-dialkyl dithiophosphoric acid and hydrogen sulfide (B99878) as a byproduct. google.comwikipedia.org The reaction with alcohols is typically more straightforward than with phenols (phenolysis), which may require a solvent like toluene (B28343) and elevated temperatures. azjm.org

The general equation for the alcoholysis of phosphorus pentasulfide is: P₄S₁₀ + 8 ROH → 4 (RO)₂P(S)SH + 2H₂S google.com

For the synthesis of O,O-diheptyl dithiophosphoric acid, the specific alcohol used is heptanol. The reaction is often carried out by suspending phosphorus pentasulfide in an inert solvent and gradually adding the alcohol. datapdf.com The reaction temperature is carefully controlled, and upon completion, the resulting dithiophosphoric acid can be purified. The purity of the product from this reaction is typically in the range of 85-90%. google.com

| Reactant | Product | Typical Yield | Reference |

| Phosphorus Pentasulfide and Alcohol | O,O-Dialkyl Dithiophosphoric Acid | >90% | google.com |

| Phosphorus Pentasulfide and Phenol (B47542) | O,O-Diaryl Dithiophosphoric Acid | ~93% (uncatalyzed) | google.com |

| Phosphorus Pentasulfide and Ethanol | O,O-Diethyl Dithiophosphoric Acid | 84.9% (uncatalyzed) | google.com |

| Phosphorus Pentasulfide and Methanol | O,O-Dimethyl Dithiophosphoric Acid | 82.7% (uncatalyzed) | google.com |

| Phosphorus Pentasulfide and Isopropanol | O,O-Diisopropyl Dithiophosphoric Acid | 87.8% (uncatalyzed) | google.com |

To improve the efficiency and yield of the alcoholysis and phenolysis of phosphorus pentasulfide, various catalysts have been developed. These catalysts can increase the reaction rate and lead to higher purity products, often exceeding 95% yield. google.comgoogle.com Catalysts used include phosphonium (B103445) salts, ammonium (B1175870) salts, phosphine (B1218219) oxides, phosphine sulfides, and phosphinic acid derivatives. google.com For instance, the use of ethyl-trioctylphosphonium bromide as a catalyst in the reaction of phenol with phosphorus pentasulfide increased the yield of O,O-diphenyldithiophosphoric acid from 93.2% to 98.0%. google.com Other catalysts like water, phosphoric acid, phosphate (B84403) salts, and sulfuric acid have also been shown to accelerate the reaction. sciencemadness.org Microwave irradiation has also been explored as a technique to prepare dialkyl dithiophosphoric acids, offering a potentially faster and more efficient method. researchgate.net

Advanced Synthetic Modifications and Derivatization Strategies

Beyond the primary synthesis, this compound can undergo various reactions to form a range of derivatives with tailored properties.

O,O-dialkyl dithiophosphoric acids are acidic and readily react with bases to form salts. wikipedia.org For example, they can be neutralized with metal oxides, hydroxides, or salts to produce metal dithiophosphates. wikipedia.orgazjm.orgbch.ro A common example is the reaction with zinc oxide to form zinc dialkyldithiophosphates, which are widely used as lubricant additives. wikipedia.org

The dithiophosphoric acid can also be neutralized with an aqueous solution of sodium hydroxide (B78521) to form the sodium salt. azjm.orgresearchgate.net These salts can then be used in subsequent reactions, such as metathesis with other metal salts, to generate a variety of metal dithiophosphate (B1263838) complexes. wikipedia.org For instance, nickel, cobalt, chromium, and copper dithiophosphates have been synthesized through exchange reactions with their respective inorganic salts. azjm.org

The reaction of dithiophosphoric acids with O-thioacylhydroxylamines presents a complex and interesting area of mechanistic study. pg.edu.plrsc.org Research has shown that this reaction leads to the cleavage of the nitrogen-oxygen bond in the hydroxylamine (B1172632) moiety, producing acyl thiophosphoryl disulfides and ammonium dithiophosphates. pg.edu.plrsc.orgresearchgate.net

The mechanism of this reaction is believed to involve radical intermediates, with evidence pointing towards a single electron transfer (SET) process. pg.edu.plrsc.orgresearchgate.net The low redox potential of dithiophosphates supports their role as electron donors in such a process. pg.edu.plrsc.orgresearchgate.net The influence of radical traps and light on the reaction yield further substantiates the involvement of radicals. pg.edu.plrsc.orgresearchgate.net One proposed mechanism involves the single electron transfer from the dithiophosphate anion to the protonated form of the O-thioacylhydroxylamine. rsc.org This SET process is a key step in understanding the reactivity of dithiophosphoric acids in more complex chemical systems.

| Reactants | Products | Key Mechanistic Feature | References |

| O-thioacylhydroxylamines and Dithiophosphoric acids | Acyl thiophosphoryl disulfides and Ammonium dithiophosphates | Single Electron Transfer (SET) | pg.edu.plrsc.orgresearchgate.net |

O,O-dialkyl dithiophosphoric acids can form adducts with Group 16 elements, such as selenium. Specifically, diphenyl diselenide has been shown to react with O,O-dialkyl and alkylene dithiophosphoric acids. researchgate.net In these reactions, the dithiophosphoric acid adds across the selenium-selenium bond of diphenyl diselenide. researchgate.net

These reactions are typically carried out in a solvent like refluxing benzene, with equimolar amounts of the reactants yielding adducts of the type Ph₂Se₂·HS₂P(OR)₂. researchgate.net These adducts have been characterized by various spectroscopic methods, which confirm the addition of the dithiophosphate moiety to the diphenyl diselenide. researchgate.net This reactivity highlights the ability of the thiol group in the dithiophosphoric acid to engage in addition reactions with diselenides.

Purification and Isolation Techniques in Laboratory Synthesis

Following the initial synthesis of this compound, the crude product typically contains a mixture of the desired compound, unreacted starting materials, and various byproducts. The presence of impurities such as excess heptanol, water, and other phosphorus-containing species necessitates a thorough purification and isolation process to obtain the compound in a form suitable for subsequent use or analysis. google.com The selection of a specific purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the acid. Common laboratory techniques employed for this purpose include liquid-liquid extraction, distillation, and chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone technique for the purification of O,O-dialkyl dithiophosphoric acids. google.com This method leverages the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. The crude this compound, being an oily and relatively nonpolar molecule, is preferentially soluble in nonpolar organic solvents like diethyl ether or ethyl acetate. mit.edu

The purification process often involves an acid-base extraction workup. The crude product is first dissolved in a suitable organic solvent. This organic phase is then washed sequentially with aqueous solutions to remove specific types of impurities.

Aqueous Base Wash: A wash with a dilute basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), is used to remove acidic impurities. libretexts.org While the target compound is acidic, a carefully controlled extraction can remove more strongly acidic byproducts or unreacted acidic precursors without significant loss of the product.

Aqueous Acid Wash: A subsequent wash with a dilute acid, like 10% hydrochloric acid (HCl), can remove any basic impurities, such as residual amines if they were used in a related synthesis step. mit.edu

Water/Brine Wash: Washing with distilled water or a saturated sodium chloride solution (brine) helps remove water-soluble impurities and residual salts from the previous acid or base washes. mit.edulibretexts.org

After the washing steps, the organic layer containing the purified product is dried using an anhydrous drying agent, such as sodium sulfate (B86663), to remove dissolved water. google.com The final isolation of this compound is achieved by removing the organic solvent under reduced pressure, typically using a rotary evaporator. mit.edu

Another isolation method involves the deliberate formation of a salt of the dithiophosphoric acid. The crude acid can be neutralized to form a salt, which may precipitate and can be isolated by filtration. The purified acid is then regenerated by treating the salt with a strong acid, such as phosphoric acid or sulfuric acid, causing the this compound to separate as a distinct liquid phase that can be collected. google.comgoogle.com For instance, reacting the ammonium salt of a dialkyl dithiophosphoric acid with 75% phosphoric acid can yield the purified free acid with a purity greater than 98%. google.com

Table 1: Typical Liquid-Liquid Extraction Protocol for this compound Purification

| Step | Reagent/Action | Purpose |

| 1. Dissolution | Dissolve crude product in an immiscible organic solvent (e.g., diethyl ether). | Prepare the mixture for washing by ensuring it is in a liquid phase that is immiscible with the aqueous wash solutions. |

| 2. Base Wash | Wash organic phase with 5-10% aqueous NaHCO₃ or NaOH solution. | To neutralize and remove acidic impurities by converting them into water-soluble salts. libretexts.org |

| 3. Acid Wash | Wash organic phase with 5-10% aqueous HCl solution. | To neutralize and remove any basic impurities. mit.edu |

| 4. Water/Brine Wash | Wash organic phase with distilled water and/or saturated NaCl solution (brine). | To remove residual acids, bases, and other water-soluble impurities. Brine helps to break emulsions and reduce the solubility of the organic product in the aqueous phase. mit.edu |

| 5. Drying | Add anhydrous drying agent (e.g., Na₂SO₄) to the separated organic layer. | To remove residual water dissolved in the organic solvent. google.com |

| 6. Filtration | Filter the mixture to remove the drying agent. | To separate the dried organic solution from the solid desiccant. |

| 7. Concentration | Remove the organic solvent via rotary evaporation. | To isolate the final, non-volatile purified product. mit.edu |

Other Purification Techniques

While liquid-liquid extraction is highly effective, other methods can be employed, though sometimes with limitations.

Distillation: Vacuum distillation is a potential method for purifying dialkyl dithiophosphoric acids. google.com However, it is generally more suitable for lower molecular weight analogues (e.g., dimethyl to dipropyl esters). Larger molecules like this compound may have low volatility and can be susceptible to thermal decomposition at the high temperatures required for distillation, even under vacuum, which can lead to low yields and the formation of foul-smelling byproducts. google.com

Chromatography: Chromatographic techniques are powerful for separation and purification. utm.md Column chromatography, where the crude mixture is passed through a solid adsorbent like silica (B1680970) gel, can separate compounds based on their polarity. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and the effectiveness of a purification process. researchgate.net For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product. google.com

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Applicability/Advantages | Limitations |

| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. mit.edu | Highly effective for removing a wide range of acidic, basic, and water-soluble impurities. Scalable and widely used in laboratory synthesis. google.com | Can be labor-intensive; potential for emulsion formation. May not separate impurities with similar solubility to the product. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for volatile impurities. Can yield a very pure product if the compound is thermally stable. google.com | This compound has a high molecular weight and is prone to thermal decomposition, making this method challenging and potentially low-yielding. google.com |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. utm.md | Provides high resolution and can separate compounds with very similar properties. | Can be time-consuming and require large volumes of solvent. May be less practical for large-scale purification compared to extraction. |

Coordination Chemistry and Metal Complexation of O,o Diheptyl Dithiophosphoric Acid

Ligand Characteristics and Coordination Modes of Phosphorodithioates

O,O-dialkyl dithiophosphoric acids are versatile ligands in coordination chemistry, exhibiting distinct characteristics that govern their interactions with metal ions. niscpr.res.in These ligands and their corresponding anions, phosphorodithioates, are known to form a wide array of complexes with both transition and main group metals. niscpr.res.in

"Soft Base-Type" Ligand Classification

According to the Hard and Soft Acids and Bases (HSAB) theory, phosphorodithioates are classified as "soft base-type" ligands. wikipedia.orgresearchgate.net This classification stems from the presence of sulfur donor atoms, which are generally large and more polarizable than oxygen or nitrogen donor atoms. mlsu.ac.inlibretexts.org As soft bases, phosphorodithioates show a preference for coordinating with soft metal acids, which are typically characterized by their low charge density and large size. mlsu.ac.inbumipublikasinusantara.id The interaction between soft acids and soft bases is primarily covalent in nature. mlsu.ac.incolumbia.edu

Chelate Ring Formation with Metal Cations

A prominent feature of phosphorodithioate (B1214789) ligands is their ability to act as bidentate chelating agents, forming stable four-membered chelate rings with metal cations. researchgate.netpsu.eduacs.org This chelation involves the coordination of both sulfur atoms to the metal center, resulting in enhanced stability of the resulting complex. acs.org The formation of these chelate rings is a key factor in the diverse coordination chemistry of these ligands. acs.org

Synthesis and Characterization of O,O-Diheptyl Dithiophosphate (B1263838) Metal Complexes

The synthesis of metal complexes of O,O-diheptyl dithiophosphoric acid, and dialkyl dithiophosphoric acids in general, can be achieved through several routes. A common method involves the reaction of the corresponding acid or its salt (e.g., sodium or ammonium (B1175870) salt) with a suitable metal salt, such as a chloride or acetate, in an appropriate solvent. niscpr.res.inwikipedia.org Another approach is the oxidative addition of the disulfide of the dithiophosphoric acid to a low-valent metal complex. wikipedia.org

Transition Metal Complexes (e.g., Ni(II), Cu(II), Cd(II), Co(II), Hg(II), Pb(II), V(III))

O,O-dialkyl dithiophosphates form a wide range of complexes with transition metals. These charge-neutral complexes are often soluble in organic solvents. wikipedia.org

Nickel(II) Complexes: Nickel(II) complexes of dialkyl dithiophosphates have been synthesized and studied. For instance, Ni[S₂P(OR)₂]₂ complexes can form adducts with various amines, leading to six-coordinate geometries. tandfonline.com

Copper(II) and Silver(I) Complexes: Dialkyl dithiophosphates, as soft ligands, readily form complexes with soft metal ions like Cu(II) and Ag(I). nih.govdntb.gov.ua These complexation reactions have been utilized to enhance the detection of certain phosphorodithioate-containing pesticides in mass spectrometry. nih.gov

Vanadium(III) Complexes: Vanadium trichloride (B1173362) reacts with O,O-dialkyl dithiophosphoric acids to form V[S₂P(OR)₂]₃ complexes. researchgate.net

Other Transition Metals: Complexes with other transition metals such as Cd(II), Co(II), Hg(II), and Pb(II) are also known to form. researchgate.netresearchgate.net The stability of these complexes can vary depending on the metal ion. researchgate.net Ruthenium(III) can form tris complexes, {(RO)₂PS₂}₃Ru(III), which are paramagnetic in the solid state. psu.edu

Main Group Metal Complexes (e.g., Sn(II))

O,O-dialkyl dithiophosphates also coordinate with main group metals. For example, they are known to form complexes with tin. niscpr.res.in

Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of dithiophosphates with f-block elements, the lanthanides and actinides, is an area of significant interest, particularly in the context of separating these elements.

The interaction of dithiophosphate ligands with trivalent lanthanide and actinide cations has been studied to understand the selectivity of these soft-donor ligands. acs.org Theoretical and experimental studies have been conducted on the complexes formed between trivalent lanthanides and actinides with various dithiophosphorus ligands. tandfonline.comresearchgate.net

For trivalent lanthanides, different types of dithiophosphate complexes have been identified, including neutral tris(dithiophosphato) adducts and anionic tetrakis(dithiophosphato) metallates. researchgate.net The complexation strength with lanthanides can show a non-linear trend across the series. researchgate.net

In the case of actinides, studies on americium complexes with dithiophosphate ligands have provided insights into the bonding characteristics. researchgate.net The interaction between Am(III) and the soft-donor sulfur atoms of the ligand is of particular interest for understanding the differences in bonding compared to lanthanides. researchgate.net It has been observed that the bonding between trivalent f-elements and Lewis base ligands is predominantly ionic. researchgate.net However, the greater radial extension of the 5f orbitals in actinides compared to the 4f orbitals in lanthanides allows for a greater degree of covalent interaction with soft-donor ligands. researchgate.netnih.gov This difference in covalency is a key factor in the development of separation strategies for actinides and lanthanides. psu.edu

Ligand Design for Lanthanide Selectivity

The design of ligands for the selective complexation of lanthanides is a sophisticated challenge in coordination chemistry, driven largely by the need for efficient separation technologies in fields such as nuclear waste reprocessing. researchgate.nethbni.ac.in The trivalent lanthanide ions (Ln³⁺) are notoriously difficult to separate from one another due to their nearly identical charge densities and similar chemical properties. acs.org The design of this compound as a selective extractant is rooted in the specific functions of its constituent parts: the sulfur-donating chelating group and the long hydrocarbon chains.

The dithiophosphate moiety, [S₂P(OR)₂]⁻, features two sulfur atoms that act as "soft" donor atoms. osti.gov According to the Hard and Soft Acids and Bases (HSAB) principle, hard acids prefer to bind to hard bases, while soft acids favor soft bases. nih.gov Lanthanide ions are considered hard acids. The interaction with soft sulfur donors is less favorable than with hard oxygen donors, but it is this very interaction that provides a basis for selectivity, particularly in separating lanthanides from trivalent actinides, which exhibit a slightly softer acid character. iaea.orgresearchgate.net

Within the lanthanide series itself, selectivity is governed by more subtle factors. As the atomic number increases across the lanthanide series, the ionic radius of the Ln³⁺ ions systematically decreases—a phenomenon known as the lanthanide contraction. This gradual change in size influences the stability of the complexes formed with a given ligand.

The two heptyl groups ((C₇H₁₅)₂) are not directly involved in the coordination to the metal ion, but they play a critical role in the application of the ligand in liquid-liquid extraction systems. The primary functions of these long alkyl chains are:

Enhanced Organophilicity: The heptyl groups are hydrophobic, significantly increasing the solubility of the resulting lanthanide-dithiophosphate complex in organic solvents. ubbcluj.ro This is a crucial design feature for an extractant, as it facilitates the transfer of the metal ion from an aqueous phase to an organic phase.

Therefore, the design of this compound for lanthanide selectivity is a balance between the electronic properties of the soft sulfur donors and the physical properties imparted by the long alkyl chains, which together modulate the stability and phase-transfer behavior of the lanthanide complexes.

Spectroscopic and Computational Analysis of Lanthanide-Dithiophosphate Complexes

To understand the structure, bonding, and behavior of complexes formed between this compound and lanthanide ions, researchers employ a combination of spectroscopic and computational methods. These techniques provide invaluable insight into the coordination environment of the metal ion and the nature of the metal-ligand interaction.

Spectroscopic Techniques:

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the complexation process. The weak, sharp absorption bands observed for lanthanide ions are due to Laporte-forbidden f-f electronic transitions. ripublication.com The position and intensity of these bands are sensitive to the coordination environment, and changes upon complexation can be used to study the formation and stability of the complexes. researchgate.netripublication.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the dithiophosphate ligand. The vibrational frequencies of the P=S and P-S bonds are particularly informative. A shift in these bands upon complexation indicates that the sulfur atoms are involved in bonding to the lanthanide ion, typically in a bidentate chelating fashion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetism of most lanthanide ions can complicate NMR spectra, it can also be exploited to gain structural information. ³¹P NMR is especially useful for studying dithiophosphate ligands, as the phosphorus nucleus provides a direct probe of the ligand's electronic environment. nih.gov Changes in the ³¹P chemical shift upon complexation confirm the formation of the complex. For paramagnetic lanthanide complexes, the induced shifts can provide detailed information about the geometry of the complex in solution. worktribe.com

Computational Analysis:

Density Functional Theory (DFT): High-level quantum chemistry calculations, such as DFT, have become indispensable for studying lanthanide complexes. acs.orgnih.gov These methods allow for the modeling of the geometric and electronic structures of the complexes. Researchers can calculate key parameters like metal-ligand bond lengths, bond angles, and coordination numbers. Furthermore, computational models can predict the relative binding energies and stability constants for different lanthanide ions, providing a theoretical basis for understanding the observed selectivity. acs.orgrsc.org This is crucial because the energy differences governing selectivity can be very small, on the order of just a few kcal/mol. acs.orgnih.gov

The table below shows representative data that can be obtained from spectroscopic and computational analyses of lanthanide-dithiophosphate complexes.

| Parameter | Technique | Typical Observation for Ln-(Dithiophosphate) Complex | Insight Provided |

| P=S Stretch | IR Spectroscopy | Shift to lower frequency compared to free ligand | Confirms coordination of sulfur atoms to the metal center. |

| ³¹P Chemical Shift | NMR Spectroscopy | Downfield or upfield shift from free ligand value | Indicates complex formation and changes in the electronic environment of the phosphorus atom. nih.gov |

| Hypersensitive f-f Transition | UV-Vis Spectroscopy | Change in band shape and intensity | Reveals changes in the symmetry and nature of the coordination sphere around the Ln³⁺ ion. researchgate.net |

| Ln-S Bond Length | DFT Calculation | Decreases slightly across the lanthanide series (e.g., from La to Lu) | Reflects the lanthanide contraction and stronger interaction with smaller ions. acs.org |

| Binding Energy | DFT Calculation | Varies across the lanthanide series | Helps predict the thermodynamic stability and selectivity of the ligand for specific lanthanides. acs.orgnih.gov |

This table is illustrative, providing examples of the types of data generated.

Impact of Alkyl Chain Length on Coordination Behavior and Complex Stability

The identity of the alkyl groups in O,O-dialkyl dithiophosphoric acids, (RO)₂PS₂H, has a profound impact on the physicochemical properties of the ligand and its metal complexes, even though the R group does not directly participate in the metal-ligand bond. The variation from short chains (e.g., ethyl) to longer chains (e.g., heptyl) primarily affects steric and solubility properties, which in turn influence the stability and extraction efficiency of the complexes.

The fundamental coordination behavior of the dithiophosphate ligand—bidentate chelation through the two sulfur atoms—is generally preserved regardless of the alkyl chain length. ubbcluj.ro However, the steric hindrance imposed by bulkier or longer alkyl groups can play a role in the stereochemistry of the final complex.

The most significant influence of the alkyl chain length is on the lipophilicity and, consequently, the extraction behavior of the metal complexes. ubbcluj.ro

Complex Stability and Lipophilicity: An increase in the length of the alkyl chain enhances the organophilic (or hydrophobic) character of the ligand and its corresponding metal complex. ubbcluj.ro This means that a complex like lanthanide-tri(O,O-diheptyl dithiophosphate) is significantly more soluble in nonpolar organic solvents than its diethyl or dibutyl analogues. Research shows that while the alkyl chain length does not alter the fundamental composition of the extracted species, it directly influences the metal distribution ratio. ubbcluj.ro

Extraction Efficiency: In solvent extraction systems, a higher distribution ratio (D), which is the ratio of the concentration of the metal species in the organic phase to that in the aqueous phase, signifies more efficient extraction. Studies on various dialkyl dithiophosphoric acids have demonstrated that increasing the number of carbon atoms in the alkyl chain leads to a marked increase in the distribution ratio for metal ions. ubbcluj.ro This is attributed to the increased organophilic nature of the extracted complex. ubbcluj.ro Longer alkyl chains can also lead to more organized and crystalline structures in self-assembled monolayers, indicating a stronger driving force for intermolecular association in the organic phase, which can further stabilize the complex and enhance extraction. nih.gov Additionally, longer alkyl chains have been found to improve the thermal stability of the ligands.

The following table presents representative data illustrating the trend of increasing extraction efficiency with longer alkyl chains for a generic trivalent metal ion (M³⁺).

| O,O-Dialkyl Dithiophosphoric Acid | Alkyl Group | Number of Carbons per Chain | Representative Distribution Ratio (D) |

| O,O-Diethyl dithiophosphoric acid | Ethyl | 2 | Low |

| O,O-Dibutyl dithiophosphoric acid | Butyl | 4 | Medium |

| This compound | Heptyl | 7 | High |

This table illustrates a general, well-established trend. The distribution ratio is highly dependent on experimental conditions such as pH and solvent.

Mechanistic Investigations of Reactions Involving O,o Diheptyl Dithiophosphoric Acid

Catalytic Reaction Pathways

O,O-dialkyl dithiophosphoric acids, a class of compounds to which O,O-diheptyl dithiophosphoric acid belongs, have been identified as potent Brønsted acid catalysts. Their unique properties, particularly those of their chiral analogues, have enabled novel catalytic reaction pathways for asymmetric transformations. Unlike more common chiral phosphoric acids, the nucleophilicity of the dithiophosphate (B1263838) conjugate base plays a crucial role in its catalytic cycle, allowing for reactions with unactivated carbon-carbon multiple bonds—a significant challenge in organocatalysis. oup.commdpi.com

Asymmetric Additions to Unsaturated Hydrocarbons (e.g., Dienes, Allenes)

Chiral dithiophosphoric acids have proven effective in catalyzing asymmetric additions to unsaturated systems like dienes and allenes, generating valuable chiral heterocyclic and carbocyclic products with high yields and enantioselectivity. oup.comresearchgate.netresearchgate.net This represents a significant advancement, as metal-free Brønsted acids were previously considered ineffective for achieving highly enantioselective transformations of unactivated carbon-carbon bonds. oup.comoup.com The success of this catalytic system stems from a mechanism that is fundamentally different from typical Brønsted acid catalysis. oup.com

The intramolecular hydroamination of dienes and allenes using chiral dithiophosphoric acid catalysts provides an efficient route to chiral nitrogen-containing heterocycles, such as pyrrolidines. oup.com For instance, the cyclization of a diene substrate in the presence of a chiral dithiophosphoric acid catalyst proceeds smoothly to form the corresponding pyrrolidine (B122466) product in excellent yield and enantiomeric excess. oup.comresearchgate.net This transformation is notable as it works on unactivated olefin systems, a task not readily accomplished with traditional oxygenated phosphoric acid catalysts. oup.com

Table 1: Dithiophosphoric Acid-Catalyzed Intramolecular Hydroamination of a Diene

| Catalyst Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Chiral Dithiophosphoric Acid | Diene (1) | Pyrrolidine (2) | 95 | 82 | oup.com |

| Chiral Dithiophosphoric Acid | Allene (4i) | Pyrrolidine (2) | 94 | 83 | oup.com |

Beyond nitrogen nucleophiles, this catalytic system extends to carbon-based nucleophiles in intramolecular hydroarylation reactions. oup.com Indole derivatives, for example, can serve as effective nucleophiles to cyclize onto diene systems, demonstrating the versatility of dithiophosphoric acid catalysis. oup.comoup.com This organocatalytic enantioselective hydroarylation of an unactivated carbon π-system was a previously unmet challenge in the field. oup.com

The key to the success of chiral dithiophosphoric acids in these transformations lies in their dual function as both a proton donor (a classic Brønsted acid role) and a nucleophile. oup.comacs.org In typical enantioselective Brønsted acid catalysis involving imines or carbonyls, the protonated substrate forms a hydrogen-bonded ion pair with the chiral conjugate base of the catalyst. oup.commdpi.com This hydrogen bond holds the chiral information close to the reaction center, enabling stereocontrol. oup.comrsc.org

However, protonating a simple olefin or diene generates a carbocation that cannot form a strong hydrogen bond with the conjugate base, leading to a loss of chiral information and low enantioselectivity. oup.commdpi.com Chiral dithiophosphoric acids overcome this limitation. The nucleophilic dithiophosphate anion can form a covalent bond with the substrate, creating a catalyst-substrate intermediate. oup.comresearchgate.net This "covalent catalysis" mechanism ensures that the chiral backbone of the acid remains directly involved in the subsequent, enantioselective nucleophilic attack. oup.com

Proposed Reaction Mechanisms and Intermediates (e.g., Nucleophilic Displacement, Carbocation Formation)

The prevailing mechanistic hypothesis for dithiophosphoric acid-catalyzed additions to dienes involves a departure from simple carbocation formation. oup.com The proposed pathway consists of two main steps:

Addition of the Catalyst: The chiral dithiophosphoric acid (X*–H) first adds across one of the double bonds of the diene. This step is proposed to proceed via a syn-addition, forming a covalently bonded allylic dithiophosphate ester intermediate. oup.com

This mechanism, involving a covalently bound catalyst-substrate intermediate and a subsequent SN2′ displacement, rationalizes the high levels of enantioselectivity observed. It is mechanistically distinct from catalysis by standard Brønsted acids, which would proceed through a less-controlled, free carbocation intermediate. oup.com

Reductive Cleavage Reactions (e.g., Nitrogen-Nitrogen Bond Cleavage)

Research on O,O-dialkyl dithiophosphoric acids, specifically the O,O-diethyl ester as a representative compound, has demonstrated their capability to act as reducing agents, effecting the cleavage of nitrogen-nitrogen (N-N) bonds. researchgate.netoup.com This reactivity showcases a different facet of dithiophosphoric acid chemistry, moving beyond catalysis to direct participation in redox reactions.

Studies have shown that azobenzene (B91143) derivatives are converted into the corresponding aniline (B41778) derivatives when treated with excess O,O-diethyl dithiophosphoric acid. researchgate.net Similarly, arylhydrazines are reduced to their corresponding anilines. researchgate.net This indicates that the dithiophosphoric acid can efficiently cleave the N-N single bond in hydrazines and the N=N double bond in azo compounds.

Table 2: Reductive Cleavage of N-N Bonds by O,O-Diethyl Dithiophosphoric Acid

| Substrate Type | Substrate Example | Product | Reference |

|---|---|---|---|

| Azobenzene Derivative | Azobenzene | Aniline | researchgate.net |

| Arylhydrazine | Phenylhydrazine | Aniline | researchgate.net |

| Triaziridine | Tri(o-nitrophenyl) triaziridine | o-Nitroaniline | researchgate.net |

The mechanism for this reductive cleavage is believed to involve a single electron transfer (SET) process. researchgate.netrsc.orgresearchgate.net Dithiophosphate anions are known to be effective single electron donors. researchgate.net In these reactions, the dithiophosphoric acid likely initiates a radical process, leading to the cleavage of the N-N bond. researchgate.netrsc.org The influence of radical traps and light on similar reactions involving dithiophosphoric acids supports the hypothesis of a radical or SET mechanism rather than a simple nucleophilic or acid-base reaction. researchgate.netrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of O,O-Diheptyl Dithiophosphoric Acid and its Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering a non-destructive means to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen, carbon, and phosphorus nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the heptyl chain protons. The terminal methyl (CH₃) protons would appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) (CH₂) groups along the chain would produce a complex multiplet region between approximately 1.2 and 1.7 ppm. The methylene group attached to the oxygen atom (OCH₂) would be deshielded and is expected to appear as a multiplet around 4.0-4.2 ppm, potentially showing coupling to the adjacent CH₂ group and the ³¹P nucleus. The acidic proton of the P-SH group is often broad and may appear over a wide chemical shift range.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the signals for the heptyl chain carbons would appear in the aliphatic region. The terminal methyl carbon (CH₃) is expected at approximately 14 ppm. The internal methylene carbons (CH₂) would resonate between approximately 22 and 32 ppm. The carbon of the methylene group bonded to the oxygen atom (OCH₂) would be significantly deshielded, appearing around 65-70 ppm and may exhibit coupling to the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. For O,O-dialkyl dithiophosphoric acids, the ³¹P chemical shift is typically observed in the range of +80 to +100 ppm relative to a phosphoric acid standard. nih.govresearchgate.net This characteristic chemical shift is indicative of the dithiophosphate (B1263838) functional group.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₃) | ~0.9 | Triplet |

| ¹H ((CH₂)₅) | ~1.2-1.7 | Multiplet |

| ¹H (OCH₂) | ~4.0-4.2 | Multiplet |

| ¹³C (CH₃) | ~14 | - |

| ¹³C ((CH₂)₅) | ~22-32 | - |

| ¹³C (OCH₂) | ~65-70 | - |

| ³¹P | +80 to +100 | Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands are expected for the P=S, P-O-C, and S-H groups. The P=S stretching vibration typically appears in the region of 600-700 cm⁻¹. The P-O-C linkage gives rise to strong absorptions in the 950-1050 cm⁻¹ range. The S-H stretching vibration is often weak and can be found in the 2550-2600 cm⁻¹ region. The C-H stretching vibrations of the heptyl chains are expected in the 2850-2960 cm⁻¹ range.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. O,O-dialkyl dithiophosphoric acids and their derivatives typically exhibit absorption bands in the ultraviolet region. These absorptions are generally attributed to n → σ* and π → π* transitions within the dithiophosphate chromophore. The exact position and intensity of these bands can be influenced by the solvent and the presence of any coordinated metal ions.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (alkyl) | 2850-2960 | Strong |

| S-H stretch | 2550-2600 | Weak |

| P-O-C stretch | 950-1050 | Strong |

| P=S stretch | 600-700 | Medium |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis. For this compound (C₁₄H₃₁O₂PS₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry for analogous O,O-dialkyl dithiophosphoric acids often involves the loss of the alkyl chains. nih.gov Common fragmentation pathways for this compound would likely include the loss of a heptyl radical (•C₇H₁₅) and the subsequent loss of a heptene (B3026448) molecule (C₇H₁₄). Other characteristic fragments may arise from cleavages within the dithiophosphate core.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | m/z (predicted) | Description |

|---|---|---|

| [C₁₄H₃₁O₂PS₂]⁺ | 326.15 | Molecular Ion |

| [M - C₇H₁₅]⁺ | 227 | Loss of a heptyl radical |

| [M - C₇H₁₅ - C₇H₁₄]⁺ | 129 | Subsequent loss of a heptene molecule |

Analytical Methods for Quantitative Determination and Speciation

Quantitative analytical methods are essential for determining the concentration and purity of this compound in various samples.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, oxygen, phosphorus, and sulfur) in a compound. This is crucial for verifying the empirical formula of newly synthesized batches of this compound. The experimentally determined percentages are compared with the theoretically calculated values to assess the purity of the compound. For a compound to be considered pure, the experimental values are typically expected to be within ±0.4% of the theoretical values. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₄H₃₁O₂PS₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 51.49% |

| Hydrogen | H | 1.01 | 31 | 31.31 | 9.59% |

| Oxygen | O | 16.00 | 2 | 32.00 | 9.80% |

| Phosphorus | P | 30.97 | 1 | 30.97 | 9.48% |

| Sulfur | S | 32.07 | 2 | 64.14 | 19.64% |

| Total | 326.56 | 100.00% |

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are instrumental techniques for elemental analysis, crucial in the characterization of this compound's metal complexes. These methods determine the concentration of metallic elements, rather than analyzing the organic ligand itself.

In the context of O,O-dialkyldithiophosphate complexes, AAS is frequently employed to confirm the stoichiometry and purity of synthesized metal complexes. For instance, in the characterization of O,O'-dinonyldithiophosphate complexes with metals like Cd(II), Co(II), Cu(II), Hg(II), Ni(II), and Pb(II), AAS is used to determine the metal content, thereby confirming the formation of the expected M[S₂P(OR)₂]₂ structure researchgate.net. While robust and widely available, AAS typically analyzes one element at a time and can be subject to chemical interferences sgs.com.

ICP-MS offers a more powerful alternative, providing multi-element capability, exceptional sensitivity with detection limits in the parts-per-trillion (ppt) range, and a wide linear dynamic range drawellanalytical.com. When analyzing solutions containing metal complexes of this compound, the sample is introduced into a high-temperature argon plasma (around 10,000°C), which desolvates, atomizes, and ionizes the atoms drawellanalytical.com. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for simultaneous or rapid sequential quantification of a wide array of elements drawellanalytical.com. This makes ICP-MS particularly suitable for determining the precise elemental composition and detecting trace-level metallic impurities in samples containing these complexes.

Below is a comparative table of these two techniques for the analysis of metal dithiophosphate complexes.

| Feature | Atomic Absorption Spectrometry (AAS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Principle | Measures the absorption of light by ground-state atoms in a flame or graphite (B72142) furnace. | Measures the mass-to-charge ratio of ions created in a high-temperature plasma. |

| Sensitivity | Good (parts-per-million to parts-per-billion range). | Excellent (parts-per-billion to parts-per-quadrillion range) drawellanalytical.com. |

| Throughput | Single-element analysis (generally). | Multi-element, high-throughput analysis drawellanalytical.com. |

| Interferences | Prone to chemical and spectral interferences, though manageable sgs.com. | Less prone to matrix effects due to high plasma temperature, but isobaric interferences can occur drawellanalytical.com. |

| Application | Quantification of major metal components in synthesized complexes researchgate.net. | Trace element analysis, impurity determination, and simultaneous quantification of multiple metals. |

Application of Hydride Generation (HG) and Electrothermal Vaporization (ETV) Techniques

Hydride Generation (HG) and Electrothermal Vaporization (ETV) are specialized sample introduction techniques that can be coupled with detectors like AAS or ICP-MS to enhance analytical performance for specific applications.

Hydride Generation (HG) is a method that enhances sensitivity for certain elements that can form volatile hydrides, such as arsenic, selenium, bismuth, and tin. The technique involves the chemical reduction of the analyte in an acidic solution, typically using sodium borohydride, to convert it into its gaseous hydride. This gaseous derivative is then swept by an inert gas stream into the atomizer (e.g., a heated quartz cell in AAS). This process efficiently separates the analyte from the sample matrix, reducing interferences and improving detection limits. While not used to analyze the this compound molecule directly, HG techniques are relevant when determining trace amounts of hydride-forming elements in a sample matrix that may also contain dialkyldithiophosphates.

Electrothermal Vaporization (ETV) is a highly efficient sample introduction technique for AAS and ICP-MS rsc.org. ETV is particularly valuable as it can handle minute amounts of samples in various forms, including liquids, slurries, and solids, often eliminating the need for complex acid digestion procedures rsc.org. For the analysis of metal complexes of this compound, a small amount of the solid complex or its solution can be placed directly into a graphite furnace. The furnace is then heated in a programmed sequence to dry, pyrolyze (ash), and finally vaporize the sample at a high temperature (e.g., 1800°C or higher) at-spectrosc.com. The resulting aerosol of the analyte is then transported by a carrier gas (e.g., argon) into the ICP torch rsc.org.

Key advantages of ETV include:

High Transport Efficiency: Nearly 100% of the sample is transported to the plasma, leading to enhanced sensitivity and extremely low detection limits, often in the picogram range osti.gov.

Reduced Sample Consumption: Only microliters or micrograms of the sample are required.

Direct Solid Sampling: Avoids the use of hazardous acids and minimizes sample preparation time and potential contamination rsc.org.

Matrix Separation: The programmed heating cycle allows for the temporal separation of volatile matrix components from the analyte, reducing potential interferences ufz.de.

The formation of a stable chelate can facilitate vaporization at lower temperatures. In the case of this compound, which is itself a strong chelating agent, its metal complexes may exhibit favorable thermal properties for direct ETV-ICP-MS analysis at-spectrosc.com.

Chromatographic Separation Techniques Coupled with Detection

Chromatographic methods are essential for separating this compound from complex mixtures, such as lubricant formulations or environmental samples, prior to its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile or thermally sensitive compounds like dialkyldithiophosphoric acids. The separation is typically achieved using a reverse-phase (RP) method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the closely related O,O-Diethyl dithiophosphate, a successful separation has been demonstrated using a simple mobile phase of acetonitrile, water, and an acid modifier on an RP column sielc.com. The acidic modifier (e.g., phosphoric or formic acid) ensures that the dithiophosphoric acid remains in its protonated, less polar form, leading to better retention and peak shape. Detection is commonly performed using a UV detector.

A typical set of HPLC conditions for a related dialkyldithiophosphoric acid is shown below.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |

| Detection | Mass Spectrometry (MS) or UV |

| Application | Separation from impurities, quantification in formulations. |

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound is a polar, acidic compound with low volatility, making it unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the acid into a more volatile and less polar derivative. A common approach is alkylation, for example, converting the acidic proton into an ester group using a reagent like pentafluorobenzyl bromide nih.gov. After derivatization, the resulting ester can be readily separated on a standard GC column and detected with high sensitivity using a flame photometric detector (FPD), which is selective for phosphorus and sulfur compounds, or a mass spectrometer (MS) nih.gov.

Thermal Analysis Techniques for Stability and Decomposition Studies of Complexes (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition behavior of materials, including metal complexes of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air) orientjchem.org. This analysis provides critical information on decomposition temperatures, the presence of solvated molecules (like water), and the nature of the final residue.

Studies on heavy metal complexes of O,O'-dinonyldithiophosphate, a close structural analogue of the diheptyl compound, provide detailed insight into their thermal behavior researchgate.net. The TGA of these complexes, with the general formula M[S₂P(OC₉H₁₉)₂]₂, reveals that their decomposition is highly dependent on the central metal ion. The decomposition can occur in a single distinct step or via multiple steps, involving the elimination of the organic ligand species researchgate.net.

For example, the thermal decomposition of zinc dialkyldithiophosphate (ZDDP), a widely used lubricant additive, is known to begin at temperatures around 135-150°C, a process that is critical for its function in forming protective anti-wear films researchgate.netarxiv.org. The presence of other compounds, such as detergents or catalysts, can significantly lower the decomposition temperature researchgate.netresearchgate.net.

The table below summarizes the thermal decomposition data for various metal complexes of O,O'-dinonyldithiophosphate, obtained via TGA under a nitrogen atmosphere. This data serves as a strong proxy for the expected behavior of O,O-Diheptyl dithiophosphate complexes.

| Metal Complex | Decomposition Onset (°C) | Decomposition End (°C) | Main Decomposition Step (°C) | Total Weight Loss (%) | Final Residue |

| Co(II) Complex | 205 | 400 | 205 - 400 | 79.2 | CoS |

| Ni(II) Complex | 210 | 410 | 210 - 410 | 79.5 | NiS |

| Cu(II) Complex | 180 | 390 | 180 - 390 | 78.8 | CuS |

| Cd(II) Complex | 190 | 332 | 190 - 332 | 70.4 | CdS |

| Hg(II) Complex | 175 | 310 | 175 - 310 | 100.0 | None (Volatile) |

| Pb(II) Complex | 225 | 420 | 225 - 420 | 65.5 | PbS |

Data derived from studies on O,O'-dinonyldithiophosphate complexes researchgate.net.

This data indicates that the thermal stability of these long-chain dialkyldithiophosphate complexes generally follows the order: Pb(II) > Ni(II) > Co(II) > Cd(II) > Cu(II) > Hg(II). The decomposition typically results in the formation of a stable metal sulfide (B99878) as the final residue, with the exception of the mercury complex, which decomposes completely, leaving no residue researchgate.net.

Applications in Materials Science and Industrial Chemical Processes Excluding Prohibited Categories

Surface Modification and Nanomaterial Synthesis

The molecular structure of O,O-diheptyl dithiophosphoric acid, featuring a polar, sulfur-containing head and non-polar hydrocarbon tails, makes it an effective agent for surface modification. This dual character allows it to interface between different material phases, a property that is particularly valuable in the synthesis and stabilization of nanomaterials.

In the field of nanotechnology, controlling the size, shape, and stability of metallic nanoparticles is crucial for their application. d-nb.info Gold nanoparticles (AuNPs) are of particular interest due to their unique optical and electronic properties. d-nb.info The synthesis of these nanoparticles often involves a chemical reduction of a gold salt in the presence of a stabilizing or capping agent to prevent aggregation. dovepress.com

Dialkyl dithiophosphoric acids, such as di-(2-ethylhexyl) dithiophosphoric acid, a compound structurally similar to this compound, have been successfully used as surface protecting agents in the synthesis of gold nanoparticles. researchgate.net In one method, AuNPs are synthesized via the reduction of tetrachloroauric acid in reverse micelles. researchgate.net Following synthesis, the dithiophosphoric acid is introduced to act as a capping agent, protecting the nanoparticle surfaces and allowing for their isolation as a powder that can be re-dispersed in organic solvents. researchgate.net The dithiophosphoric acid molecules coordinate to the gold surface, creating a protective layer that prevents the nanoparticles from agglomerating while enabling their solubility in non-polar media.

The effectiveness of various capping agents is a subject of extensive research, with materials like polyvinylpyrrolidone (B124986) and gelatin also being used to control the growth and morphology of AuNPs. d-nb.infomdpi.com The choice of capping agent and reaction conditions, such as solvent polarity and temperature, can significantly influence the final size and shape of the nanoparticles, which in turn dictates their physical and chemical properties. d-nb.infomdpi.com

Table 1: Research Findings on Gold Nanoparticle (AuNP) Synthesis with Protecting Agents

| Protecting Agent | Nanoparticle System | Key Finding | Reference |

|---|---|---|---|

| di-(2-ethylhexyl) dithiophosphoric acid | Gold Nanoparticles (AuNPs) | Acts as a surface protecting agent, allowing for the isolation of AuNPs as a powder that can be re-dispersed in organic solvents. | researchgate.net |

| Polyvinylpyrrolidone (PVP) | Gold Nanoparticles (GNPs) | Used as a stabilizer in chemical reduction methods; the polarity of the solvent medium was found to tailor the size of the resulting GNPs. | d-nb.info |

| Gelatin and Ascorbic Acid | Gold Nanoparticles | Reaction temperature decisively controlled the formation and morphology, producing spherical nanoparticles at high temperatures and urchin-shaped particles at room temperature. | mdpi.com |

Chemical Additives in Lubricant Formulations

Lubricating oils are complex formulations of base oils and various additives designed to enhance performance and extend the life of machinery. uni-hamburg.de These additives fulfill many roles, including reducing wear, preventing corrosion, and inhibiting oxidation. justia.com

One of the primary functions of additives in lubricants is to prevent oxidative degradation of the base oil, which can lead to increased viscosity, sludge formation, and corrosion. precisionlubrication.com Antioxidants are crucial additives that increase the oxidative resistance of the lubricant. precisionlubrication.com Sulfur-phosphorus compounds, particularly metal salts of dialkyl dithiophosphoric acids like zinc dialkyl dithiophosphate (B1263838) (ZDDP), are highly effective and widely used multifunctional additives that act as both anti-wear agents and antioxidants. precisionlubrication.comontosight.aimdpi.com

The antioxidant mechanism of dithiophosphates involves acting as peroxide decomposers. mdpi.com During the oxidation process, unstable hydroperoxides are formed. Dithiophosphates react with these hydroperoxides, converting them into more stable, non-radical products like alcohols, thereby interrupting the chain reaction of oxidation. mdpi.com This function is particularly effective at higher temperatures. precisionlubrication.com While ZDDPs are the most common form, ashless (metal-free) dithiophosphoric acid esters are also used, especially in applications where metal content is a concern. justia.comgoogleapis.com

Table 3: Function of Dithiophosphoric Acid Derivatives as Lubricant Antioxidants

| Additive Type | Primary Antioxidant Mechanism | Key Characteristics | Reference |

|---|---|---|---|

| Zinc Dialkyl Dithiophosphate (ZDDP) | Peroxide Decomposer | Multifunctional (anti-wear and antioxidant). Forms protective tribofilms. | precisionlubrication.commdpi.com |

| Dialkyl Dithiophosphoric Acids / Esters | Peroxide Decomposer | React with hydroperoxides to form stable alcohols, interrupting the oxidation chain. | mdpi.com |

| Ashless Dithiophosphates | Peroxide Decomposer / Anti-wear | Used where metal-free additives are required to avoid environmental concerns or specific types of corrosion. | justia.comgoogleapis.com |

Anti-Wear (AW) and Extreme Pressure (EP) Properties

This compound and its derivatives are recognized for their utility as anti-wear (AW) and extreme pressure (EP) additives in lubricating oils. academie-sciences.frontosight.ai These compounds function by forming a protective film on metal surfaces, which mitigates wear and damage under high-load conditions. The effectiveness of dithiophosphoric acid derivatives in reducing wear is influenced by the structure of the alkyl groups. Specifically, the length of the alkyl chain plays a role in the thermal stability and performance of the resulting protective layer.

Research into various dialkyl dithiophosphoric acids has shown that these additives are crucial in preventing debris formation and mechanical failure at low loads. wikipedia.org Under these conditions, phosphorus-containing tribolayers are formed on the metal surfaces. wikipedia.org As the load increases, these layers can incorporate sulfur, which further enhances their protective properties and prevents direct contact between bulk material surfaces. wikipedia.org

The general mechanism involves the thermal decomposition of the dithiophosphoric acid derivative at the points of asperity contact, leading to the in-situ formation of a metal sulfide (B99878) and phosphate (B84403) glass film. This film is sacrificial in nature, shearing in preference to the underlying metal and thus reducing wear. The chemical structure of the additive, including the heptyl groups in this compound, influences the rate of film formation and its physical properties, such as hardness and shear strength.

Synergistic Effects with Other Additives

The performance of this compound as a lubricant additive can be significantly enhanced through synergistic interactions with other additives. A notable example is its combination with molybdenum-containing compounds, such as molybdenum dialkyldithiocarbamate (MoDTC). When used together, these additives can exhibit a synergistic effect that leads to a greater reduction in friction and wear than either additive could achieve on its own.

Studies on similar systems have shown that the presence of a dithiophosphoric acid derivative can improve the anti-wear performance, while the molybdenum compound acts as a friction modifier, reducing the coefficient of friction. The interaction between the two types of additives can lead to the formation of a more robust and effective tribofilm on the metal surface. For instance, the dithiophosphoric acid can help to stabilize the molybdenum-containing film, leading to a longer-lasting low-friction surface.

The table below summarizes the observed synergistic effects when combining a dialkyl dithiophosphoric acid (a close analogue of this compound) with MoDTC in gear oil.

| Additive Combination | Average Friction Coefficient Reduction (%) | Wear Scar Diameter Reduction (%) |

| ADDP + MoDTC | 2.41–19.15 | 5.00–18.19 |

Data sourced from a study on acrylate (B77674) of dialkyl dithiophosphoric acid (ADDP) and MoDTC.

This synergy allows for the formulation of lubricants with superior performance characteristics, meeting the demands of modern machinery operating under increasingly severe conditions.

Reagents in Organic Synthesis for Functional Group Transformations (e.g., Thioamide Synthesis)

While primarily known for its applications in materials science, this compound and its analogues also serve as reagents in organic synthesis. One notable application is in the conversion of amides and other carbonyl compounds to their corresponding thioamides. Thioamides are valuable intermediates in the synthesis of various sulfur-containing heterocyclic compounds.

Research has demonstrated that O,O-diethyl dithiophosphoric acid can mediate the direct synthesis of thioamides from aldehydes and ketones. mdpi.comresearchgate.net The process typically involves the initial formation of an oxime, which then undergoes deoxygenative thioamidation with the dithiophosphoric acid acting as both an acid catalyst and a sulfur source. researchgate.net This method is valued for its operational simplicity and high yields. Given the similar reactivity of dialkyl dithiophosphoric acids, it is plausible that this compound could be employed in a similar capacity.

The general transformation can be represented as follows:

R-C(=O)-R' → R-C(=NOH)-R' → R-C(=S)-NHR''

This synthetic utility highlights the versatility of dithiophosphoric acid derivatives beyond their industrial applications as lubricant additives.

Masking and Complexing Agents in Analytical Chemistry for Metal Ion Determination and Separation

This compound and related dialkyl dithiophosphoric acids are effective complexing agents for a variety of metal ions. This property is leveraged in analytical chemistry for the determination and separation of metals. By forming stable, often colored, and lipophilic complexes, these reagents facilitate the transfer of metal ions from an aqueous phase to an organic phase, enabling their separation from interfering species and their subsequent quantification.

Solvent Extraction Methodologies (e.g., Uranium, Lead, Nickel)

Solvent extraction is a widely used technique for the purification and concentration of metals. Dialkyl dithiophosphoric acids, due to their ability to form neutral metal complexes, are employed as extractants in these processes. While specific data for this compound is limited, extensive research on its close structural analogues, such as di(2-ethylhexyl)phosphoric acid (D2EHPA) and O,O'-dinonyldithiophosphoric acid, demonstrates the potential of this class of compounds.

Uranium: The extraction of uranium from acidic leach liquors is a critical step in the nuclear fuel cycle. D2EHPA is a well-established extractant for uranium(VI) from sulfate (B86663) solutions. wikipedia.orgd-nb.info The extraction process involves the formation of a uranyl-D2EHPA complex. The efficiency of this extraction can be influenced by factors such as pH, the concentration of the extractant, and the presence of synergistic agents. academie-sciences.fr

Lead: D2EHPA has been shown to be effective in the solvent extraction of lead(II) from aqueous solutions. analchemres.org The selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase.

Nickel: The extraction of nickel from acidic solutions is relevant in hydrometallurgical processes. Studies have been conducted on the use of O,O'-dinonyldithiophosphoric acid for the solvent extraction of nickel, followed by spectrophotometric determination. nih.gov This demonstrates the applicability of long-chain dialkyl dithiophosphoric acids for nickel separation. D2EHPA has also been extensively studied for the separation of nickel from other metals like cobalt. medcraveonline.comjournalssystem.com

The table below provides a summary of the extraction of various metal ions using D2EHPA, a close analogue of this compound.

| Metal Ion | Extractant | pH for a given % Extraction | Stripping Agent |

| Nickel (Ni²⁺) | D2EHPA | 4.5 (for max. extraction) | Sulfuric Acid |

| Zinc (Zn²⁺) | D2EHPA | 2.0 (>98% extraction) | Sulfuric Acid |

Data sourced from studies on D2EHPA. journalssystem.com

Cloud Point Extraction for Noble Metals

Cloud point extraction (CPE) is an environmentally friendly separation technique that utilizes the phase separation behavior of non-ionic surfactants in aqueous solutions. Dialkyl dithiophosphates can be used as complexing agents in this methodology. For instance, O,O-diethyl-dithiophosphate has been successfully employed for the preconcentration of noble metals from biological and environmental samples. researchgate.net

The general procedure involves the formation of metal-dithiophosphate complexes in an aqueous solution containing a non-ionic surfactant. Upon heating the solution above its cloud point temperature, the surfactant forms a separate, smaller volume phase that contains the metal complexes. This surfactant-rich phase can then be analyzed to determine the concentration of the extracted metals. This technique offers high preconcentration factors and is considered a "green" analytical method due to the reduced use of organic solvents. researchgate.net

Design of Solvent Impregnated Resins for Metal Ion Adsorption

Solvent impregnated resins (SIRs) combine the selectivity of solvent extraction with the ease of handling of solid-phase extraction. These materials are prepared by physically impregnating a porous polymeric support with an extractant. Dialkyl dithiophosphoric acids and their analogues are suitable for this purpose.

A study on the separation of polyvalent metal ions utilized a resin impregnated with bis(2-ethylhexyl) dithiophosphoric acid. nih.gov This SIR was effective in the separation of copper, aluminum, and zinc ions. The metal ions are adsorbed onto the resin via complexation with the impregnated extractant and can be subsequently eluted using an appropriate stripping agent. nih.gov The use of SIRs offers advantages such as high selectivity, simple operation, and the potential for regeneration and reuse of the resin. researchgate.net

Computational Chemistry and Theoretical Modeling of O,o Diheptyl Dithiophosphoric Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of quantum chemical calculations for dithiophosphoric acids and their derivatives. researchgate.netcolab.ws It offers a balance between computational cost and accuracy, enabling detailed investigation of electronic properties and molecular geometries. For a molecule like O,O-diheptyl dithiophosphoric acid, DFT calculations provide fundamental insights into its structure, stability, and reactivity.

The electronic structure and geometry of O,O-dialkyl dithiophosphoric acids are pivotal to their function. DFT calculations are employed to determine optimized molecular geometries, including key bond lengths, bond angles, and dihedral angles. For this compound, the central (RO)₂PS₂H core is of primary interest.

The presence of the two heptyl chains introduces significant conformational flexibility. Rotations around the P-O and O-C bonds lead to numerous possible conformers with small energy differences. nih.gov A thorough conformational analysis using DFT would be essential to identify the lowest-energy structures and understand the molecule's preferred shapes in different environments. nih.govchemrxiv.org Studies on related molecules show that the orientation of the alkyl chains can influence the accessibility and reactivity of the dithiophosphate (B1263838) headgroup. nih.gov

Table 1: Key Geometric Parameters for DFT Analysis of this compound

| Parameter | Description | Typical Significance |

| P=S Bond Length | The length of the phosphorus-thiocarbonyl double bond. | Reflects the bond order and is critical for vibrational spectra. |

| P-S(H) Bond Length | The length of the phosphorus-sulfur single bond bearing the acidic proton. | Influences the acidity (pKa) of the compound. |

| P-O Bond Length | The length of the phosphorus-oxygen bonds connected to the heptyl groups. | Can be affected by the electronic properties of the alkyl chains. |

| O-P-O Angle | The angle between the two oxygen atoms bonded to the phosphorus center. | Defines the geometry of the phosphate (B84403) headgroup. |

| S-P-S Angle | The angle between the two sulfur atoms bonded to the phosphorus center. | A key parameter in the coordination sphere when binding to metals. |

| C-O-P-O Dihedral Angle | The torsion angle describing the rotation of the heptyl groups relative to the core. | Determines the overall conformation and steric hindrance of the molecule. |

DFT calculations are a reliable method for predicting spectroscopic data, which can then be used to interpret experimental results. For this compound, this would include:

Vibrational Frequencies (IR/Raman): Calculations can predict the frequencies and intensities of vibrational modes. Key vibrations for dithiophosphoric acids include the ν(P=S), ν(P-S), and ν(P-O-C) stretching modes. Comparing calculated spectra for different conformers with experimental data can help confirm the molecule's dominant structure. researchgate.net

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) parameters, particularly for ³¹P and ¹H nuclei, are highly valuable. The ³¹P NMR chemical shift is very sensitive to the electronic environment around the phosphorus atom and can provide insights into coordination and intermolecular interactions. Studies on similar compounds have shown good agreement between DFT-calculated and experimental chemical shifts, confirming that a mixture of conformations is often present. nih.gov

The reactivity of a molecule is fundamentally governed by its electronic orbitals. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool within the DFT framework. libretexts.org

Charge Distribution: DFT can compute the partial atomic charges, revealing the electrostatic potential of the molecule. In this compound, the sulfur atoms are nucleophilic (electron-rich), while the acidic proton is electrophilic (electron-poor). This charge distribution is central to its behavior as a Brønsted acid and as a ligand for metal ions. colab.ws

HOMO-LUMO Analysis: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of chemical reactivity and stability. wikipedia.orgmdpi.com For dithiophosphoric acids, the HOMO is typically localized on the sulfur atoms, confirming their role as the primary site for electrophilic attack and metal coordination. researchgate.net The LUMO characteristics are also crucial for understanding charge transfer interactions. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

Table 2: Significance of Frontier Molecular Orbitals

| Orbital/Parameter | Definition | Chemical Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capability. Localized on the sulfur atoms, making them the nucleophilic and metal-binding sites. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability. Important for understanding interactions with nucleophiles and charge-transfer processes. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Dynamics (MD) and Metadynamics Simulations

While DFT provides a static, zero-kelvin picture of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding molecules like solvents or metal ions. nih.gov

MD simulations are particularly well-suited for studying this compound in the context of its applications, such as the solvent extraction of metals. ingentaconnect.comnih.gov In a typical simulation, the dithiophosphoric acid molecule is placed in a box with solvent molecules (e.g., water and an organic solvent like kerosene) and metal ions.

The simulation tracks the trajectory of every atom, providing insights into:

Solvation: How the molecule orients itself at the interface between an aqueous and an organic phase. The hydrophobic heptyl chains are expected to favor the organic phase, while the polar dithiophosphate headgroup interacts with the aqueous phase.

Ligand-Metal Coordination: MD simulations can model the process of the dithiophosphate anion (RO)₂PS₂⁻ binding to a metal cation. It allows for the determination of coordination numbers, the stability of the resulting metal complex, and the structure of the complex's solvation shell. acs.orgresearchgate.net This is crucial for understanding its effectiveness as a metal extractant.

Standard MD simulations can sometimes get trapped in local energy minima, making it difficult to simulate large-scale conformational changes or rare events like the binding and unbinding of a ligand. Metadynamics is an enhanced sampling technique used to overcome this limitation. acs.org

In metadynamics, a history-dependent bias potential is added to the system as a function of a few selected collective variables (CVs), which are parameters that describe the state of the system (e.g., the distance between the ligand and a metal ion). This potential discourages the system from revisiting previously explored configurations, forcing it to explore new regions of the conformational space and overcome energy barriers. The result is a free energy surface (FES) mapped along the chosen CVs, which reveals the most stable states (minima) and the energy barriers between them. For this compound, metadynamics could be used to study:

The free energy profile of metal complexation and dissociation.

The aggregation behavior of the molecules in a non-polar solvent.

Complex conformational changes of the long alkyl chains that might influence ligand accessibility.

High-Throughput Computational Ligand Screening and Predictive Modeling

The development of novel and more efficient metal extractants, such as this compound, is increasingly reliant on computational chemistry to navigate the vast chemical space of potential ligands. High-throughput computational screening (HTCS) and predictive modeling have emerged as indispensable tools, enabling the rapid in silico evaluation of thousands of candidate molecules, thereby accelerating the discovery and design cycle. youtube.com This approach systematically assesses structure-property relationships to identify ligands with desired characteristics, such as high selectivity for a target metal ion. youtube.comrsc.org By automating the process of building, simulating, and evaluating ligand-metal complexes, researchers can move beyond traditional, trial-and-error experimental methods toward a more directed and rational approach to ligand design.

These computational workflows are often built upon foundational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations. researchgate.netmdpi.com DFT is employed to calculate electronic structures and predict the reactivity and binding energies of ligand-metal complexes. researchgate.netacs.org MD simulations provide insights into the dynamic behavior, conformational stability, and solvation effects of these systems over time. unindra.ac.iddovepress.com The integration of these techniques into high-throughput pipelines allows for the screening of large libraries of virtual compounds against a specific target, significantly reducing the time and cost associated with synthesizing and testing unpromising candidates. youtube.comnih.gov

Automation of Metal-Extractant Complex Modeling

The core of high-throughput screening lies in the automation of the entire modeling process, from generating molecular structures to calculating final properties. youtube.com For systems involving this compound and its analogues, this process involves several key automated steps. Initially, a virtual library of dithiophosphate ligands is generated, systematically varying structural features such as the length and branching of the alkyl chains or the introduction of different functional groups. acs.org

Following library generation, an automated workflow constructs potential coordination complexes with the target metal ion(s). acs.org This step often utilizes tools that can build and screen for energetically stable coordination geometries, considering various possible configurations and coordination numbers. acs.org Given the complexity of metal-ligand interactions, these automated systems can create and manage the numerous calculations required to explore different binding modes and isomers. acs.org